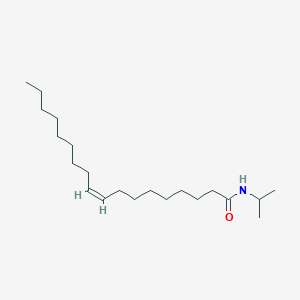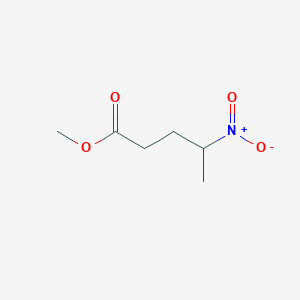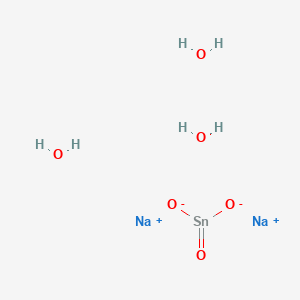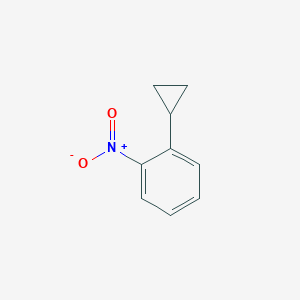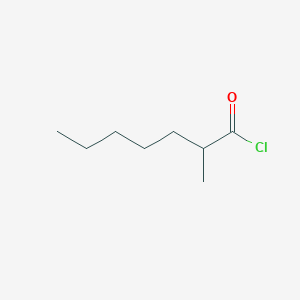
2-Methylheptanoyl chloride
Übersicht
Beschreibung
2-Methylheptanoyl chloride is a chemical compound with the molecular formula C8H15ClO. It has a molecular weight of 162.66 g/mol . It is also known by other names such as 2-methyl-heptanoic acid chloride and 2-methylheptanoic acid chloride .
Molecular Structure Analysis
The IUPAC name for 2-Methylheptanoyl chloride is 2-methylheptanoyl chloride. The InChI representation is InChI=1S/C8H15ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3 and the canonical SMILES representation is CCCCCC©C(=O)Cl .
Physical And Chemical Properties Analysis
2-Methylheptanoyl chloride has a molecular weight of 162.66 g/mol. It has a computed XLogP3-AA value of 3.8, which is a measure of its lipophilicity. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 5. Its exact mass and monoisotopic mass are both 162.0811428 g/mol. Its topological polar surface area is 17.1 Ų. It has a heavy atom count of 10 .
Wissenschaftliche Forschungsanwendungen
Extraction and Purification Technologies : 2-Methylheptanoyl chloride is explored in the context of microemulsion systems for the extraction of metals like palladium. Such systems demonstrate high selectivity and efficiency in metal extraction, which is significant in the field of separation and purification technologies (Zheng et al., 2016).
Biological and Chemical Interactions : The compound's isosteres (structurally similar compounds) have been studied for their physiological action in biological systems, such as inducing alarm behavior in ants, which has implications in understanding chemical signaling and behavior in insects (Metcalf & Metcalf, 1970).
Quantitative Risk Assessment : Research has shown that the integration of scientific research into risk assessment, particularly for compounds like 2-Methylheptanoyl chloride, enhances the accuracy and reliability of risk estimates, contributing to better safety and regulatory measures (Clewell, 1995).
Chemical Process Design and Control : The compound is studied for its role in alternative gasoline additives, demonstrating the complex trade-offs between reactor and separation costs in chemical process design. This has broader implications for industrial chemistry and engineering (Luyben, 2010).
Adsorption Studies : Investigations into the adsorption behavior of 2-Methylheptanoyl chloride on activated carbons offer insights into the material's properties and potential applications in gas separation and purification processes (Jiménez-Cruz et al., 2007).
Reactive Extraction Studies : The solvent effects on the reactive extraction of related compounds provide data relevant to chemical engineering and process optimization in industries (Günyeli et al., 2014).
Metabolic and Binding Studies : Research on methyl n-amyl ketone, a related compound, and its metabolism and DNA binding properties in biological systems contribute to the understanding of biochemistry and potential toxicological impacts (Albro et al., 1984).
Synthesis of Natural Products : The synthesis of natural furan-cyclized diarylheptanoids using related compounds showcases the importance of 2-Methylheptanoyl chloride in synthetic organic chemistry (Secinti & SeÇen, 2015).
Eigenschaften
IUPAC Name |
2-methylheptanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPOJBPJGIYSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557780 | |
| Record name | 2-Methylheptanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylheptanoyl chloride | |
CAS RN |
13751-83-2 | |
| Record name | 2-Methylheptanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




